molecular formula C23H24ClF2N3O4S2 B11091409 3-[(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B11091409
M. Wt: 544.0 g/mol
InChI Key: PLLSZBJMFPPUAN-UHFFFAOYSA-N
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Description

3-[(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol is a complex organic compound that features a thiazole ring, a phenyl group with chloro and difluoromethoxy substituents, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazole ring, the introduction of the phenyl and pyrrolidinylsulfonyl groups, and the final assembly of the complete structure. Common synthetic methods might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The chloro and difluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final steps might involve coupling reactions, such as Suzuki or Heck coupling, to assemble the complete molecule.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The aromatic rings could undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions might include the use of Lewis acids like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They might also be studied for their unique electronic properties.

Biology

In biology, these compounds could be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, compounds with such complex structures are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infectious diseases.

Industry

In industry, these compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific application. For example, if it is being studied as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of science and industry.

Properties

Molecular Formula

C23H24ClF2N3O4S2

Molecular Weight

544.0 g/mol

IUPAC Name

3-[2-[4-[chloro(difluoro)methoxy]phenyl]imino-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C23H24ClF2N3O4S2/c24-23(25,26)33-19-8-6-18(7-9-19)27-22-29(14-3-15-30)21(16-34-22)17-4-10-20(11-5-17)35(31,32)28-12-1-2-13-28/h4-11,16,30H,1-3,12-15H2

InChI Key

PLLSZBJMFPPUAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)OC(F)(F)Cl)N3CCCO

Origin of Product

United States

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